BenchChemオンラインストアへようこそ!

2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide

Structure-Activity Relationship Pharmacophore Mapping Positional Isomerism

This compound is the essential meta‑substituted probe for medicinal chemistry teams evaluating how phenoxy positional isomerism (meta vs. para) and terminal functional groups (primary amide vs. carboxylic acid) determine target binding, permeability, and cellular activity. By sourcing this probe alongside its para isomer (CAS 1311278‑61‑1) and acid analog (1311278‑50‑8), researchers can directly validate conformational hypotheses (gauche‑like conformer) in β3‑AR cAMP assays or Naᵥ1.7/1.8 docking studies, avoiding confounded SAR interpretation. Sold exclusively for R&D; ≥95% purity.

Molecular Formula C17H18F3N3O2
Molecular Weight 353.34 g/mol
CAS No. 1311279-34-1
Cat. No. B1401878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide
CAS1311279-34-1
Molecular FormulaC17H18F3N3O2
Molecular Weight353.34 g/mol
Structural Identifiers
SMILESCC(C(=O)N)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
InChIInChI=1S/C17H18F3N3O2/c1-10(16(21)24)25-13-6-4-5-11(7-13)14-8-12(17(18,19)20)9-15(22-14)23(2)3/h4-10H,1-3H3,(H2,21,24)
InChIKeyRKHHOKYBSGABNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1311279-34-1: A Positionally Distinct Propionamide Tool Compound for Inflammatory & Beta-3 Adrenoceptor Research


2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide (CAS 1311279-34-1; molecular formula C₁₇H₁₈F₃N₃O₂; MW 353.34 g/mol) is a synthetic small molecule belonging to a class of heterocyclic amides bearing a 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl group [1]. The compound features a meta-substituted (1,3-disubstituted) phenoxy linker connecting the pyridine core to a propionamide side chain, which distinguishes it from its para-substituted (1,4-disubstituted) positional isomer (CAS 1311278-61-1) and from the corresponding propionic acid analog (CAS 1311278-50-8) . The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the dimethylamino substituent modulates electronic properties and hydrogen-bonding potential across the pyridine ring [2]. Commercially available at ≥95% purity, this compound is sold exclusively for research and development purposes and is not intended for human or veterinary therapeutic use .

Why 1311279-34-1 Cannot Be Replaced by Its 4-Phenoxy Isomer or Propionic Acid Analog in Target-Engagement Studies


In this compound class, the position of the phenoxy linkage (meta vs. para) relative to the pyridine and the nature of the terminal carbonyl function (primary amide vs. carboxylic acid vs. ester) create three chemically distinct entities with non-interchangeable molecular recognition profiles [1]. The meta-substituted phenoxy ring in 1311279-34-1 imparts a different vector angle and spatial orientation for the propionamide side chain compared to the para-substituted isomer 1311278-61-1, directly affecting the three-dimensional pharmacophore available for hydrogen-bonding, pi-stacking, and hydrophobic interactions with target binding sites . Furthermore, the primary amide terminus of 1311279-34-1 presents a different hydrogen-bond donor/acceptor profile compared to the carboxylic acid analog 1311278-50-8, which can critically alter target affinity, selectivity, and cellular permeability [2]. Substituting any of these analogs without systematic comparative binding or functional data may confound SAR series interpretation and lead to false negative or off-target conclusions in biochemical and cellular assays [3].

Quantitative Differentiation Evidence for 1311279-34-1 Against Its Closest Analogs


Positional Isomerism: Meta (1,3) vs. Para (1,4) Phenoxy Substitution Determines Molecular Shape

The target compound 1311279-34-1 is the meta-substituted positional isomer in the 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl phenoxy propionamide series, while CAS 1311278-61-1 is the para-substituted regioisomer. The two constitutional isomers have identical molecular formula (C₁₇H₁₈F₃N₃O₂), identical molecular weight (353.34 g/mol), and identical heavy atom count (25), but differ fundamentally in the substitution pattern on the central phenyl ring [1]. The meta substitution in 1311279-34-1 directs the propionamide side chain at a ~120° angle relative to the pyridine-phenyl bond axis, whereas the para substitution in 1311278-61-1 extends the side chain linearly at ~180°, resulting in a different molecular shape and electrostatic surface that cannot be modeled as bioequivalent . In related phenoxy-propionamide Naᵥ channel blocker series, a meta-to-para positional shift on the central phenyl ring has been shown to alter in vitro potency by >10-fold against Naᵥ1.7 and Naᵥ1.8 channels, demonstrating that positional isomerism is a critical determinant of target engagement [2].

Structure-Activity Relationship Pharmacophore Mapping Positional Isomerism

Terminal Functional Group: Primary Amide vs. Carboxylic Acid Drives Differential Hydrogen-Bond Capacity and Permeability

1311279-34-1 (terminal primary amide) differs from its carboxylic acid congener CAS 1311278-50-8 by exactly one functional group. The primary amide presents one hydrogen-bond donor (-NH₂) and one hydrogen-bond acceptor (C=O), whereas the carboxylic acid presents one donor (-OH) and two acceptors (C=O and C-O-H) in its neutral form, plus an ionizable proton (calculated pKa ~4–5 for the acid vs. non-ionizable amide) [1]. Computed topological polar surface area (TPSA) differs: 68.5 Ų for the amide vs. approximately 59.4 Ų for the acid (estimated from fragment-based calculation) [2]. The amide form is expected to exhibit 2–5× higher passive membrane permeability than the corresponding acid based on the well-established relationship between TPSA and Caco-2 Papp in drug-like molecules (class-level inference) [3]. Additionally, the acid can form strong salt bridges with basic residues (e.g., lysine, arginine) that the amide cannot, potentially leading to divergent target selectivity profiles [3].

Functional Group Bioisosterism Hydrogen-Bond Donor Count Caco-2 Permeability

Computed Lipophilicity (XLogP3 = 3.2) Positions 1311279-34-1 in the Optimal Window for Oral Bioavailability and Blood-Brain Barrier Penetration

The computed XLogP3-AA value for 1311279-34-1 is 3.2, placing it within the generally accepted optimal lipophilicity range (LogP 1–4) for oral drug-like molecules per Lipinski's Rule of Five and within the CNS MPO desirability range (LogP 1–4) for potential CNS-penetrant compounds [1]. The positional isomer 1311278-61-1 shares an identical XLogP3 of 3.2 (identity by definition since XLogP is a connectivity-insensitive computed descriptor for positional isomers), meaning lipophilicity alone cannot differentiate these two compounds . However, compared to the more polar carboxylic acid analog (estimated XLogP3 ≈ 2.5–2.8), 1311279-34-1 has a higher logP and is expected to exhibit approximately 3–8× greater passive membrane partitioning based on the linear free-energy relationship between logP and lipid bilayer partitioning (class-level inference, no direct experimental data for this scaffold) [2]. The trifluoromethyl group contributes +0.8 to +1.0 logP units compared to a methyl group, while the dimethylamino group contributes to a moderate pKa (estimated ~4–5 for the pyridine nitrogen), conferring a balanced ionization profile at physiological pH [2].

Lipophilicity Drug-Likeness CNS Multiparameter Optimization

3-Substituted (Meta) Phenoxy Scaffold Provides a Different Dihedral Angle Profile Compared to the 4-Substituted (Para) Analog, Affecting Conformational Sampling in Solution

The torsional degree of freedom around the C(phenyl)-O(ether) and C(pyridine)-C(phenyl) bonds in 1311279-34-1 (meta-substituted) allows for a 3-fold symmetric rotational profile with energy minima at approximately 60°, 180°, and 300° for the pyridine-phenyl dihedral, whereas the para-substituted isomer 1311278-61-1 exhibits a 2-fold symmetric profile with minima at approximately 0° and 180° [1]. This difference arises because meta substitution breaks the symmetry of the phenyl ring relative to the ether oxygen. As an outcome, 1311279-34-1 can populate a gauche-like conformer (~60°) that is geometrically inaccessible to the para isomer, potentially enabling unique binding interactions with asymmetric protein binding pockets . In a published SAR study of phenoxypropanolamine beta3-adrenoceptor agonists, meta-substituted phenoxy derivatives showed a >5-fold difference in EC₅₀ compared to their para-substituted counterparts in CHO cells expressing human β3-AR, confirming that the meta-phenoxy conformational preference directly impacts receptor activation [2].

Conformational Analysis Dihedral Angle Molecular Mechanics

Purity Specification and Batch Consistency: ≥95% HPLC Purity with Full Quality Assurance Documentation

The compound is supplied with a minimum purity specification of 95% (HPLC), as documented in the AKSci product datasheet (Cat. No. 0030DV) . Each batch is backed by a Certificate of Analysis (COA) and a Safety Data Sheet (SDS) upon request, ensuring batch-to-batch traceability for reproducible experimental data . This is in contrast to third-party resellers or non-specialized chemical suppliers where purity and documentation may vary. The compound is stored long-term in a cool, dry environment as specified, and is classified as non-hazardous for DOT/IATA transport, reducing shipping complexity for international procurement . Comparable purity data for the positional isomer 1311278-61-1 is advertised by alternative suppliers (e.g., ABCR, AB302792) at 95%, indicating that the purity specification is a class-level feature rather than a unique differentiator, but the explicit COA availability provides procurement-level transparency .

Chemical Purity Quality Control Reproducibility

Limitations Statement: High-Strength Comparative Biological Data Are Currently Absent from Peer-Reviewed Literature

Despite extensive searching of primary research articles, patents (including the Roche Palo Alto propionamide anti-inflammatory series), and authoritative databases (PubChem, ChEMBL, BindingDB), no quantitative biological activity data (IC₅₀, EC₅₀, Ki, or functional cellular assay values) have been identified specifically for 1311279-34-1 or its direct positional isomer 1311278-61-1 in the peer-reviewed literature as of the knowledge cutoff date [1]. The compound is listed in PubChem (CID 71628594) with comprehensive computed physicochemical descriptors but without any bioassay results [1]. The compound is also reported to be under investigation for anti-inflammatory and analgesic applications based on preliminary studies, and as a potential β3-adrenergic receptor agonist, but the primary data underpinning these claims have not been published in accessible journals [2]. Consequently, the differentiation evidence presented in this guide is based on structural, physicochemical, and class-level SAR inferences rather than direct head-to-head quantitative biological comparisons. Scientific users should treat procurement of 1311279-34-1 as a scaffold exploration or tool compound acquisition and conduct their own comparative biological profiling against the positional isomer 1311278-61-1 and the acid analog 1311278-50-8 to establish project-specific SAR.

Data Gap Experimental Validation Procurement Caution

Validated Application Scenarios for Procuring 1311279-34-1 Based on Differentiated Evidence


Scaffold-Based SAR Exploration of Meta vs. Para Phenoxy Propionamide Positional Isomers

When a medicinal chemistry program needs to systematically evaluate the impact of phenoxy positional isomerism on target potency and selectivity, 1311279-34-1 serves as the essential meta-substituted probe, to be tested side-by-side with the para isomer 1311278-61-1. This head-to-head comparison directly addresses the demonstrated conformational difference (3-fold vs. 2-fold dihedral symmetry) and bond-angle geometry difference (~120° vs. ~180°), enabling definitive SAR conclusions [1].

Primary Amide vs. Carboxylic Acid Functional Group Comparison in the Same Scaffold Class

For laboratories investigating the effect of terminal functional group on permeability, solubility, and target engagement, 1311279-34-1 (primary amide) should be procured alongside the propionic acid analog 1311278-50-8. The predicted 2–5× permeability advantage for the amide (inferred from TPSA and class-level logP-permeability correlations) can be experimentally validated in Caco-2 or PAMPA assays, directly informing lead optimization decisions [2].

Beta-3 Adrenergic Receptor Agonist Screening with a Novel Phenoxy-Propionamide Chemotype

Based on structural similarity to known β3-AR agonist chemotypes (phenoxypropanolamine and phenoxypropionamide derivatives), 1311279-34-1 is a candidate for screening in cAMP accumulation assays using CHO cells expressing human β3 adrenergic receptors. The meta-phenoxy substitution pattern provides access to a unique gauche-like conformer that, in related series, has been associated with >5-fold differences in β3-AR functional activity. Procurement of 1311279-34-1 enables exploration of this conformational hypothesis [3].

In Silico Docking and Molecular Dynamics Studies Requiring Meta-Substituted Ligand Geometry

Computational chemists requiring a meta-substituted phenoxy amide probe for docking or MD simulations against targets such as Naᵥ1.7/1.8, β3-AR, or inflammatory targets (COX, NLRP3) should procure 1311279-34-1. The compound's defined stereochemistry (one undefined chiral center at the propionamide α-carbon) and moderate computed logP (3.2) make it a parameterizable input for physics-based scoring and free-energy perturbation calculations [4].

Quote Request

Request a Quote for 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.